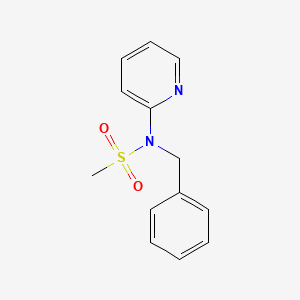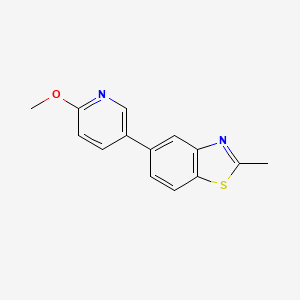![molecular formula C18H23NO B5636573 4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
4-[1-(phenylethynyl)cyclohexyl]morpholine
Vue d'ensemble
Description
4-[1-(phenylethynyl)cyclohexyl]morpholine is an organic compound that belongs to a class of compounds combining cyclohexyl and morpholine structures, potentially with interest in pharmaceutical and chemical research due to its unique structural features.
Synthesis Analysis
Synthesis of structurally complex molecules like 4-[1-(phenylethynyl)cyclohexyl]morpholine often involves multi-step reactions, starting from readily available substrates. The synthesis could involve the formation of the cyclohexyl core, followed by introduction of the phenylethynyl group through a Sonogashira coupling reaction, and finally, attachment of the morpholine ring via nucleophilic substitution or amide coupling reactions (Zheng et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like 4-[1-(phenylethynyl)cyclohexyl]morpholine is typically characterized using spectroscopic methods (NMR, IR, MS) and confirmed with X-ray crystallography. These analyses provide detailed information on the molecule's conformation, stereochemistry, and electronic structure (Aydinli et al., 2010).
Chemical Reactions and Properties
Compounds with the cyclohexylmorpholine backbone may undergo various chemical reactions, including but not limited to, nucleophilic substitution, oxidation, and reduction, depending on the functional groups present. Their chemical properties are influenced by the morpholine ring's basicity and the electronic effects of the phenylethynyl group (Dyachenko, 2008).
Applications De Recherche Scientifique
Synthesis and Stereochemistry : Katritzky et al. (1994) studied the synthesis and stereochemistry of derivatives related to 4-[1-(phenylethynyl)cyclohexyl]morpholine. They focused on the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane and its reactions with Grignard reagents, contributing to the understanding of stereochemical aspects in synthetic chemistry (Katritzky et al., 1994).
Catalysis in Synthesis : Vkhin et al. (1994) conducted research on the synthesis of 1-morpholino-1-(phenylethynyl)cycloalkanes, providing insights into the use of enamines and phenylacetylene in the presence of Cu(I) halides. This study highlights the compound's role in catalytic processes (Vkhin et al., 1994).
Antimicrobial Applications : Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against various strains of bacteria and fungi. This study sheds light on potential applications in treating diseases caused by microorganisms (Oliveira et al., 2015).
Oxidation Reactions : The oxidation of enamines, including derivatives of 4-[1-(phenylethynyl)cyclohexyl]morpholine, was studied by Corbani et al. (1973). They investigated the products obtained from treating these compounds with lead tetraacetate and other metal oxidants, contributing to the knowledge of organic oxidation reactions (Corbani et al., 1973).
Combustion Chemistry : Lucassen et al. (2009) investigated the combustion chemistry of morpholine, a component of 4-[1-(phenylethynyl)cyclohexyl]morpholine, under specific conditions. This research is significant for understanding the combustion processes of nitrogen-containing fuels (Lucassen et al., 2009).
Cycloaddition Reactions : Brunner et al. (2005) conducted research on the cycloaddition of organic azides with conjugated enamines, including derivatives of 4-[1-(phenylethynyl)cyclohexyl]morpholine. This study is crucial for understanding regioselective [3+2] cycloaddition reactions in organic chemistry (Brunner et al., 2005).
Propriétés
IUPAC Name |
4-[1-(2-phenylethynyl)cyclohexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-7-17(8-4-1)9-12-18(10-5-2-6-11-18)19-13-15-20-16-14-19/h1,3-4,7-8H,2,5-6,10-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJACDNVCTONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Phenylethynyl)cyclohexyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)
![3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5636501.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5636508.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)
![2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5636518.png)
![N'-{(3S*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5636522.png)

![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5636535.png)
![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5636549.png)

![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636561.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridazin-3-amine](/img/structure/B5636571.png)